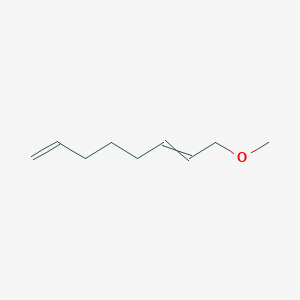
1-Methoxy-2,7-octadiene
Übersicht
Beschreibung
1-Methoxy-2,7-octadiene is an organic compound with the molecular formula C9H16O. It is a derivative of octadiene, featuring a methoxy group attached to the eighth carbon atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-2,7-octadiene can be achieved through several methods. One common approach involves the reaction of 1,6-octadiene with methanol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 50 to 100°C and pressures of 1 to 5 atmospheres .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to remove impurities and achieve the desired purity level .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methoxy-2,7-octadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Major Products Formed
Oxidation: Aldehydes or ketones.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methoxy-2,7-octadiene has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 1-Methoxy-2,7-octadiene involves its interaction with specific molecular targets and pathways. The methoxy group plays a crucial role in its reactivity and interactions with other molecules. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. Detailed studies on its mechanism of action are ongoing to elucidate its precise molecular targets and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Methoxy-2,7-octadiene
- 8-Methoxy-1,5-octadiene
- 1,6-Octadiene, 8-methoxy-
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct chemical properties and reactivity.
Eigenschaften
Molekularformel |
C9H16O |
|---|---|
Molekulargewicht |
140.22 g/mol |
IUPAC-Name |
8-methoxyocta-1,6-diene |
InChI |
InChI=1S/C9H16O/c1-3-4-5-6-7-8-9-10-2/h3,7-8H,1,4-6,9H2,2H3 |
InChI-Schlüssel |
MIJJHRIQVWIQGL-UHFFFAOYSA-N |
Kanonische SMILES |
COCC=CCCCC=C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
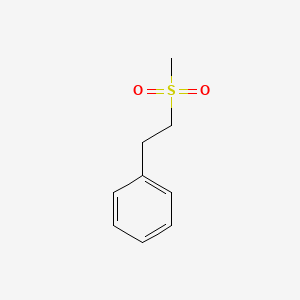
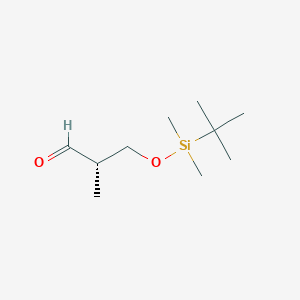
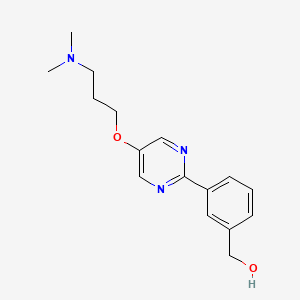
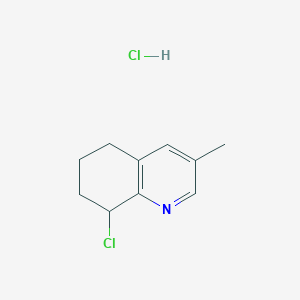

![Methyl 3-[(pivaloyl)oxy]-4-oxo-4H-pyrido[1,2-a]pyrimidine-2-carboxylate](/img/structure/B8591488.png)
![4-[5-(Undecyloxy)pyrimidin-2(1H)-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B8591493.png)
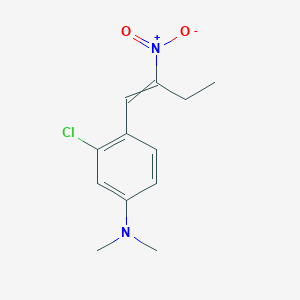
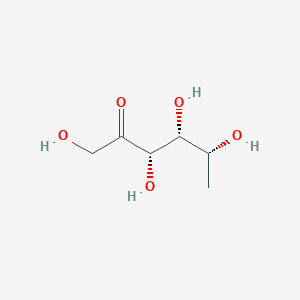
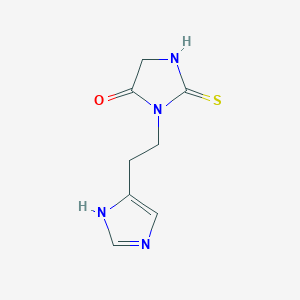
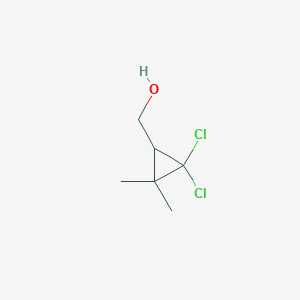
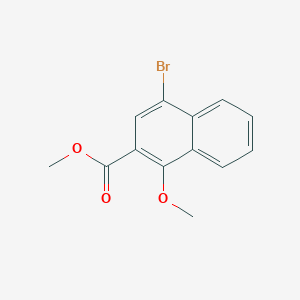

![3-{4-[(3,4-Difluorophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8591528.png)
